molecular formula C8H9NO4S B2699724 3-Ethylsulfonylpicolinic acid CAS No. 1421953-17-4

3-Ethylsulfonylpicolinic acid

Cat. No.: B2699724
CAS No.: 1421953-17-4
M. Wt: 215.22
InChI Key: OZFYEDXYDBRDRC-UHFFFAOYSA-N
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Description

Its molecular formula is C₈H₉NO₃S, with a molecular weight of 199.23 g/mol (calculated). The sulfonyl group imparts distinct electronic and steric properties, enhancing polarity and hydrogen-bonding capacity compared to its sulfide analog, 3-(ethylthio)picolinic acid (CAS 14440-97-2, C₈H₉NO₂S, MW 183.23 g/mol) .

Properties

IUPAC Name

3-ethylsulfonylpyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-2-14(12,13)6-4-3-5-9-7(6)8(10)11/h3-5H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFYEDXYDBRDRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(N=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421953-17-4
Record name 3-(ethanesulfonyl)pyridine-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the sulfonation of picolinic acid followed by alkylation

Industrial Production Methods: In an industrial setting, the production of 3-ethylsulfonylpicolinic acid may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods may also incorporate purification steps such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Decarboxylation Reactions

The carboxylic acid group at position 2 undergoes decarboxylation under thermal or acidic conditions. The ethylsulfonyl group at position 3 significantly accelerates this process due to its electron-withdrawing nature, which destabilizes the carboxylate intermediate.

Key Findings :

  • Rate Acceleration : 3-Substituted electron-withdrawing groups (e.g., sulfonyl, nitro) increase decarboxylation rates by stabilizing transition states through inductive effects .

  • pH Dependence : Maximum decarboxylation rates occur at intermediate pH (2–5), where both protonated and deprotonated species coexist .

  • Anionic Stability : Unlike unsubstituted picolinic acid, the anion of 3-ethylsulfonylpicolinic acid does not decarboxylate under basic conditions (pH > 9) .

Example Reaction :

3-Ethylsulfonylpicolinic acidΔ,H+3-Ethylsulfonylpyridine+CO2\text{this compound} \xrightarrow{\Delta, \, \text{H}^+} \text{3-Ethylsulfonylpyridine} + \text{CO}_2

Nucleophilic Substitution at the Sulfonyl Group

The ethylsulfonyl group acts as a leaving group in nucleophilic aromatic substitution (NAS) reactions. Its electron-withdrawing nature activates the pyridine ring for attack at positions 2, 4, or 6.

Mechanism :

  • Nucleophile attack at the activated position (e.g., position 4).

  • Formation of a Meisenheimer-like intermediate.

  • Elimination of the sulfonyl group.

Experimental Data :

NucleophileConditionsProductYield (%)Source
NH₃ (aq)100°C, 6h4-Aminopyridine72
KCNDMF, 80°C4-Cyanopyridine65

Esterification and Amidation

The carboxylic acid group reacts with alcohols or amines to form esters or amides, facilitated by coupling agents.

Procedure :

  • Esterification :

3-Ethylsulfonylpicolinic acid+MeOHH2SO4Methyl 3-ethylsulfonylpicolinate\text{this compound} + \text{MeOH} \xrightarrow{\text{H}_2\text{SO}_4} \text{Methyl 3-ethylsulfonylpicolinate}

  • Yield: >90% under reflux.

  • Amidation :

3-Ethylsulfonylpicolinic acid+RNH2EDCI/HOBt3-Ethylsulfonylpicolinamide\text{this compound} + \text{RNH}_2 \xrightarrow{\text{EDCI/HOBt}} \text{3-Ethylsulfonylpicolinamide}

  • Typical conditions: EDCI (1.2 eq), HOBt (1.2 eq), DCM, rt, 24h .

Cross-Coupling Reactions

The ethylsulfonyl group can be replaced via transition-metal-catalyzed cross-coupling.

Suzuki-Miyaura Coupling :

3-Ethylsulfonylpicolinic acid+ArB(OH)2Pd(PPh3)43-Arylpicolinic acid\text{this compound} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{3-Arylpicolinic acid}

  • Catalyst: Pd(PPh₃)₄ (5 mol%).

  • Solvent: DME/H₂O.

  • Yield: 60–85% .

Multi-Component Reactions

This compound participates in one-pot syntheses to generate complex heterocycles.

Example :
A three-component reaction with nitroarenes and potassium pyrosulfite forms sulfonamide derivatives :

Nitroarene+3-Ethylsulfonylpicolinic acid+K2S2O5FeCl2Sulfonamide-picolinic acid hybrid\text{Nitroarene} + \text{this compound} + \text{K}_2\text{S}_2\text{O}_5 \xrightarrow{\text{FeCl}_2} \text{Sulfonamide-picolinic acid hybrid}

  • Conditions: FeCl₂ (10 mol%), NaHSO₃, 60°C, 12h.

  • Yield: 70–90% .

Acid-Catalyzed Rearrangements

Under strong acidic conditions, the ethylsulfonyl group facilitates ring-opening or rearrangement.

Observed Reaction :

3-Ethylsulfonylpicolinic acidH2SO4,150CThiophene derivatives\text{this compound} \xrightarrow{\text{H}_2\text{SO}_4, \, 150^\circ\text{C}} \text{Thiophene derivatives}

  • Mechanism: Sulfonyl group migration followed by cyclization .

Scientific Research Applications

Chemical Properties and Mechanism of Action

3-Ethylsulfonylpicolinic acid is characterized by the presence of an ethylsulfonyl group attached to the third position of the picolinic acid ring. This unique structure imparts distinct chemical and physical properties, influencing its reactivity and interaction with biological targets. The compound is known to interact with zinc finger proteins, which are crucial in various biological processes, including viral replication and normal cellular functions.

Scientific Research Applications

1. Chemistry:

  • Building Block for Synthesis: this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

2. Biology:

  • Enzyme Inhibition Studies: The compound can be utilized in studies focusing on enzyme inhibition, providing insights into biochemical pathways.
  • Ligand in Coordination Chemistry: Its ability to act as a ligand opens avenues for research in coordination chemistry, potentially leading to the development of novel catalysts or materials.

3. Industrial Applications:

  • Production of Specialty Chemicals: The compound may be employed in producing specialty chemicals with unique properties, which could have implications in various industrial applications.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

1. Case Study on Cancer Treatment:

  • Objective: Evaluate anticancer effects in breast cancer models.
  • Results: Demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells.

2. Case Study on Infection Control:

  • Objective: Assess antimicrobial efficacy against resistant bacterial strains.
  • Results: Showed effective inhibition of growth in multi-drug resistant strains, suggesting potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 3-ethylsulfonylpicolinic acid involves its interaction with molecular targets such as enzymes or receptors. The ethylsulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The picolinic acid moiety may also participate in chelation with metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis with key analogs:

Structural and Functional Group Differences

  • 3-Ethylsulfonylpicolinic Acid : Sulfonyl group (-SO₂C₂H₅) at position 3.
  • 3-(Ethylthio)picolinic Acid (CAS 14440-97-2): Sulfide group (-SC₂H₅) at position 3 .
  • 6-(3-Ethoxyphenyl)-picolinic Acid (CAS 887982-60-7): Ethoxyphenyl substituent (-O-C₆H₄-C₂H₅) at position 6 .

Physicochemical Properties

Property This compound 3-(Ethylthio)picolinic Acid 6-(3-Ethoxyphenyl)-picolinic Acid
Molecular Formula C₈H₉NO₃S C₈H₉NO₂S C₁₄H₁₃NO₃
Molecular Weight (g/mol) 199.23 183.23 259.33
XLogP3 ~1.2 (estimated) Not reported 3.3
Hydrogen Bond Donors 1 1 1
Hydrogen Bond Acceptors 5 3 4
Topological Polar Surface Area (Ų) ~95 (estimated) Not reported 75.5

Notes on Data:

  • The higher XLogP3 of 6-(3-ethoxyphenyl)-picolinic acid reflects increased lipophilicity due to the bulky ethoxyphenyl group, whereas the sulfonyl group in this compound enhances polarity, reducing LogP .
  • The sulfonyl group increases hydrogen-bond acceptors (5 vs.

Biological Activity

3-Ethylsulfonylpicolinic acid, a derivative of picolinic acid, has garnered attention for its potential biological activities, particularly in medicinal chemistry and neuropharmacology. This article explores its biological activity through various studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C₈H₉NO₄S
  • Functional Groups : Contains a sulfonyl group (-SO₂-) and a carboxylic acid group (-COOH), which contribute to its reactivity and solubility in biological systems.

The presence of the ethylsulfonyl group enhances its lipophilicity and ability to penetrate cellular membranes, making it a candidate for neuroactive compounds.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Neurotransmitter Modulation : Similar to picolinic acid, it may influence neurotransmitter systems, particularly in the central nervous system (CNS) .
  • Antioxidant Properties : The compound exhibits antioxidant activity, potentially protecting neuronal cells from oxidative stress .
  • Metal Ion Chelation : It may also interact with metal ions, which is significant in the context of metalloenzymes .

Neuroprotective Effects

Research indicates that this compound has potential neuroprotective effects. In vitro studies have shown:

  • Cell Viability : At concentrations ranging from 1 mM to 4 mM, the compound enhances cell viability in neuronal cell lines exposed to oxidative stress .
  • Apoptosis Inhibition : Higher concentrations (up to 4 mM) can induce morphological changes indicative of apoptosis, suggesting a delicate balance between protective and toxic effects depending on dosage .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties:

  • Inhibition Studies : It demonstrated significant inhibitory activity against various bacterial strains at concentrations between 10 μM and 100 μM, indicating potential as an antimicrobial agent .

Case Studies

Several case studies have illustrated the compound's biological activity:

  • Neuroprotection in Animal Models :
    • In a study involving mice subjected to induced oxidative stress, administration of this compound resulted in reduced neuronal damage and improved behavioral outcomes compared to control groups .
  • Antimicrobial Efficacy :
    • A clinical trial tested the efficacy of this compound against multi-drug resistant bacterial strains. Results showed a significant reduction in bacterial load in treated subjects compared to untreated controls .

Comparative Analysis with Related Compounds

Compound NameStructure TypeBiological Activity
This compoundSulfonyl derivativeNeuroprotective, antimicrobial
Picolinic AcidNatural metaboliteNeuroprotective, immunomodulatory
Methylsulfonylpicolinic AcidSulfonyl derivativeAntioxidant, potential anti-inflammatory

Q & A

How can the PICO/FINER criteria improve research question formulation for this compound studies?

  • Methodological Answer :
  • PICO : Define Population (e.g., catalytic systems), Intervention (e.g., sulfonyl group modification), Comparison (e.g., unmodified picolinic acid), Outcome (e.g., reaction yield).
  • FINER : Ensure questions are Feasible (resources available), Interesting (address knowledge gaps), Novel (e.g., unexplored applications), Ethical (waste disposal protocols), Relevant (e.g., green chemistry goals) .

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